(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Overview
Description
“(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid” is a chemical compound. Unfortunately, I couldn’t find more detailed information about this compound1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid” in the available resources1.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of “(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid”.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid” in the available resources1.
Scientific Research Applications
Synthesis and Chemical Properties
The compound (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is intricately related to naphthalene-based compounds. Zhang You-lan (2005) discussed the synthesis of 1,3-dihydroxynaphthalene, highlighting various synthesis routes, including photocatalytic oxidation in aqueous nano-TiO2 suspension, which is recommended due to its simpler and eco-friendly process (Zhang You-lan, 2005).
Pharmacological Potential
Naphthoquinone, a class of phenolic compounds derived from naphthalene, shows pharmacological activities like antibacterial, antifungal, anticancer, and anti-inflammatory effects. 7-Methyljuglone (7-MJ), a naphthoquinone, was reviewed for its chemical and pharmacological data. This review can serve as a starting point for future research and valorization accomplishments (Mbaveng & Kuete, 2014).
Therapeutic Formulations
Hydroxy acids, closely related to the compound , are widely used in cosmetic and therapeutic formulations for beneficial skin effects. The review by Kornhauser et al. (2010) emphasizes the safety evaluation of these formulations, especially their prolonged use on sun-exposed skin, and discusses the mechanisms of action and effects of hydroxy acids on melanogenesis and tanning (Kornhauser, Coelho, & Hearing, 2010).
Biodegradation and Environmental Applications
Peng et al. (2008) focused on the microbial biodegradation of polyaromatic hydrocarbons (PAHs), like naphthalene, highlighting the major mechanisms responsible for the ecological recovery of PAH-contaminated sites. The review outlines the current knowledge of microbial PAH catabolism and discusses the biochemical principles underlying the degradation of PAHs (Peng et al., 2008).
Safety And Hazards
A Safety Data Sheet (SDS) exists for a similar compound, “(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid”. However, it’s important to note that the safety and hazards of a compound can vary significantly based on its specific structure2.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for “(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid” in the available resources1.
properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUPWBKDSQFQO-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376187 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
CAS RN |
959573-38-7 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.